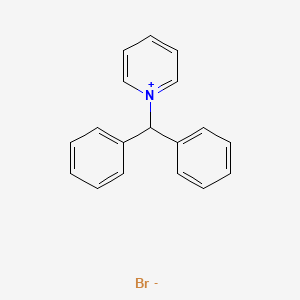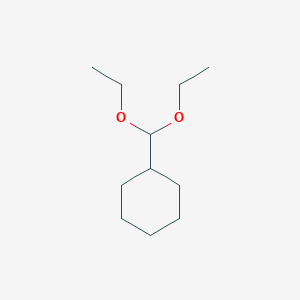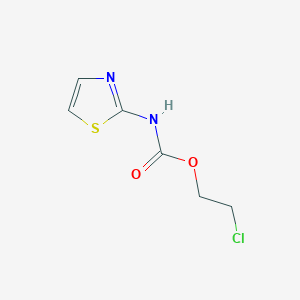
2-Chloroethyl 1,3-thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 1,3-thiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate typically involves the reaction of 2-amino-1,3-thiazole with chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-Chloroethyl 1,3-thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Aplicaciones Científicas De Investigación
2-Chloroethyl 1,3-thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to cell death. The molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-Chloroethyl 1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives such as:
2,2,2-Trichloroethyl 1,3-thiazol-2-ylcarbamate: Similar in structure but with different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring, which can alter their chemical properties and applications.
Thiazolidines: Reduced forms of thiazoles with different reactivity and biological activities.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
23855-56-3 |
|---|---|
Fórmula molecular |
C6H7ClN2O2S |
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
2-chloroethyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c7-1-3-11-6(10)9-5-8-2-4-12-5/h2,4H,1,3H2,(H,8,9,10) |
Clave InChI |
KXXDBEWCTRHXRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


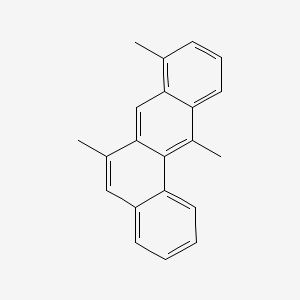
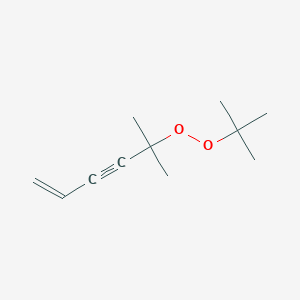
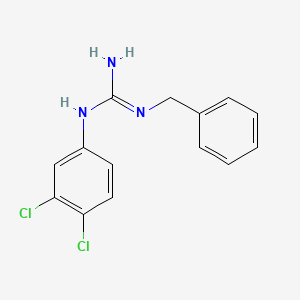
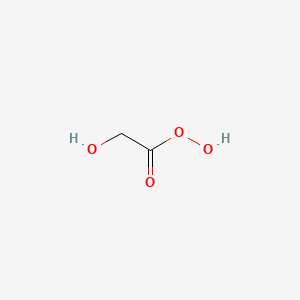
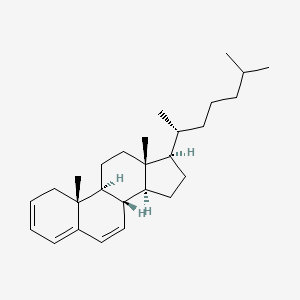
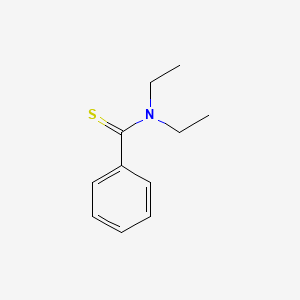
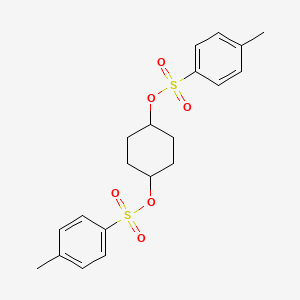
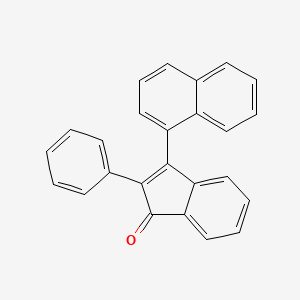
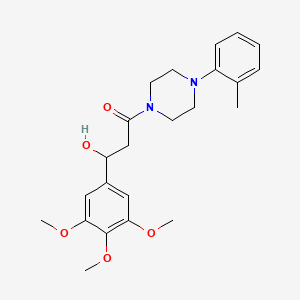

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
